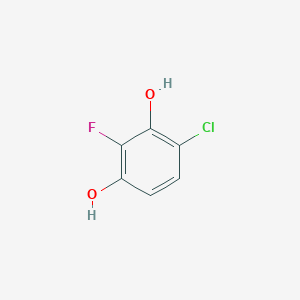

4-Chloro-2-fluororesorcinol

Overview

Description

Scientific Research Applications

Nonlinear Optical (NLO) Single Crystals

4Cl2FR has been studied for its nonlinear optical properties. Researchers have grown a non-centrosymmetric space group organic NLO single crystal of 4Cl2FR using the slow evaporation method at 40 °C. The crystal exhibits a monoclinic structure with the Pc space group, as confirmed by single-crystal XRD analysis. Intermolecular contacts were analyzed using Hirshfeld surface analysis. Active functional groups and their vibrations were identified through FTIR and FT-Raman spectral analysis. UV–Visible spectral analysis evaluated its optical properties. The crystal is thermally stable up to 115 °C, and its mechanical work hardness coefficient indicates that it is a soft material. Laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2FR crystal. The NLO second harmonic generation efficiency was also tested using the Kurtz Perry powder method .

Synthesis of Fluorinated Fluoresceins

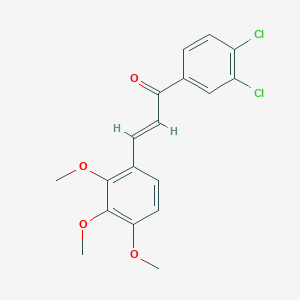

One key application of 4Cl2FR is in synthesizing fluorinated fluoresceins. A synthetic route involves reacting 4Cl2FR with benzaldehyde derivatives, followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

Mechanism of Action

Target of Action

4-Chloro-2-fluororesorcinol is a derivative of resorcinol . Resorcinol is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .

Mode of Action

It can be inferred that the compound may share some properties with its parent compound, resorcinol, which is known to exhibit antibacterial and keratolytic actions .

Biochemical Pathways

4-Chloro-2-fluororesorcinol may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .

Pharmacokinetics

Its parent compound, resorcinol, is primarily indicated for use as a topical application , suggesting that 4-Chloro-2-fluororesorcinol may also be primarily used topically.

Result of Action

One of the key applications of 4-fluororesorcinol, a similar compound, is to synthesize fluorinated fluoresceins . This suggests that 4-Chloro-2-fluororesorcinol may also be used in the synthesis of certain compounds.

properties

IUPAC Name |

4-chloro-2-fluorobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCQXFVQKSWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluororesorcinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)

![1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)